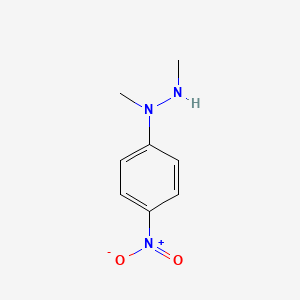![molecular formula C16H18N4O2S B14177731 N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide CAS No. 720671-03-4](/img/structure/B14177731.png)
N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide is a complex organic compound with the molecular formula C16H18N4O2S This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrimidine core fused with a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide typically involves multistep reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyrimidine derivative and a benzenesulfonamide precursor. The reaction conditions often include the use of strong acids or bases as catalysts, along with solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a drug candidate for treating various diseases, particularly due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
This compound stands out due to its unique combination of an imidazo[1,2-a]pyrimidine core and a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
720671-03-4 |
|---|---|
Formule moléculaire |
C16H18N4O2S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c1-3-20(4-2)23(21,22)14-8-5-7-13(11-14)15-12-19-10-6-9-17-16(19)18-15/h5-12H,3-4H2,1-2H3 |
Clé InChI |
FSVIUTVROGEWCC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Solubilité |
11.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)

![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)


![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14177699.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)
![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)
